molecular formula C17H23N3O2S B2825084 4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine CAS No. 1396805-66-5

4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine

Cat. No.: B2825084
CAS No.: 1396805-66-5
M. Wt: 333.45
InChI Key: UTVZAABQUSCQKJ-UHFFFAOYSA-N
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Description

4-((1H-Pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a high-purity chemical compound designed for research and development applications. This molecule features a piperidine core, a privileged scaffold in medicinal chemistry, which is functionalized with both a 1H-pyrazolylmethyl group and a (3-methylbenzyl)sulfonyl moiety. The presence of the pyrazole ring, a prominent heterocycle, and the sulfonamide group makes this compound a valuable and versatile building block for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active agents. Piperidine derivatives are extensively explored in drug discovery for their diverse biological activities. The specific molecular architecture of this compound suggests potential for use in developing protease inhibitors, kinase inhibitors, and allosteric modulators for various biological targets. Researchers can utilize this compound in lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in multi-step synthetic routes. It is supplied with a guaranteed purity of ≥95% (by HPLC) and should be stored at 2-8°C, protected from light, to ensure long-term stability. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-15-4-2-5-17(12-15)14-23(21,22)20-10-6-16(7-11-20)13-19-9-3-8-18-19/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVZAABQUSCQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different piperidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural elements include:

  • Piperidine ring : Provides conformational flexibility and basicity.
  • Pyrazole-methyl group : Introduces hydrogen-bonding capabilities and modulates steric effects.

Comparisons with analogs from evidence :

Compound Name/ID Key Substituents Molecular Weight (g/mol) Notable Features
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine () Phenylpyrazole, 4-methylbenzenesulfonyl ~424 (estimated) Lacks methylene linker; phenylpyrazole may reduce solubility
1-((4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)piperidine () Trifluoromethyl, p-tolylpyrazole 502.10 Trifluoromethyl increases lipophilicity; p-tolyl enhances steric bulk
1-[[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]piperidine () 3,5-Dimethylpyrazole, phenylsulfonyl ~350 (estimated) Dimethylpyrazole improves metabolic stability; phenylsulfonyl less lipophilic

Key Observations :

  • The 3-methylbenzylsulfonyl group in the target compound offers a balance of lipophilicity and steric bulk compared to phenylsulfonyl () or trifluoromethyl-substituted analogs ().
  • The pyrazole-methyl linker in the target compound may enhance conformational flexibility relative to direct aryl attachments ().

Physicochemical Properties

  • Solubility : The 3-methylbenzyl group in the target compound likely reduces aqueous solubility compared to morpholine derivatives (), which benefit from oxygen’s polarity .
  • Melting Points : reports melting points of ~180–200°C for trifluoromethyl analogs, suggesting that the target compound’s melting point may fall in a similar range due to comparable molecular rigidity .
  • Lipophilicity (LogP) : The 3-methylbenzyl group increases LogP relative to phenylsulfonyl analogs () but less so than trifluoromethyl groups ().

Biological Activity

4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and the mechanisms underlying its activity, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : The pyrazole moiety can be synthesized via the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Piperidine Framework Construction : The piperidine ring is formed through cyclization reactions involving suitable amines and carbonyl precursors.
  • Sulfonyl Group Introduction : The introduction of the sulfonyl group can be achieved through sulfonation reactions with sulfonic acids or sulfonyl chlorides.

Biological Activity Overview

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives indicate promising results against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest .

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and urease, contributing to its antibacterial and anticancer effects .
  • Biofilm Disruption : The compound has shown efficacy in disrupting biofilm formation in pathogenic bacteria, enhancing its antimicrobial potential .
  • Cell Membrane Integrity Disruption : Studies suggest that related compounds may compromise bacterial cell membrane integrity, leading to cell lysis .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : In a comparative study, this compound exhibited superior antibacterial activity compared to standard antibiotics against resistant strains of bacteria .
  • Anti-inflammatory Research : A study evaluating the anti-inflammatory effects showed that the compound significantly reduced inflammatory markers in vitro, indicating its potential as a therapeutic agent for inflammatory conditions .

Data Summary Table

PropertyObservations
Antimicrobial Activity MIC values: 0.22 - 0.25 µg/mL against pathogens
Anti-inflammatory Effects Inhibition of NO production in macrophages
Anticancer Activity Induces apoptosis in cancer cell lines
Mechanisms Enzyme inhibition, biofilm disruption

Q & A

Basic Research Question

  • logP calculation : Use Schrödinger’s QikProp or ACD/Labs software to estimate lipophilicity (target logP ~2–4 for blood-brain barrier penetration) .
  • Solubility : Hansen solubility parameters and molecular dynamics simulations in aqueous/PBS environments .
  • pKa prediction : DFT-based tools (e.g., MarvinSketch) to identify ionizable groups (e.g., sulfonyl or pyrazole N-atoms) .

How can structural modifications enhance its target selectivity?

Advanced Research Question

  • Substituent engineering : Replace the 3-methylbenzyl group with halogenated analogs (e.g., 4-fluorobenzyl) to improve receptor affinity .
  • Scaffold hopping : Replace piperidine with morpholine or azepane to reduce off-target binding .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted protein degradation .

What spectroscopic techniques confirm its structural integrity?

Basic Research Question

  • NMR : ¹H and ¹³C NMR to verify piperidine chair conformation and sulfonyl group integration (δ ~3.5–4.0 ppm for CH₂-SO₂) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., piperidine-pyrazole dihedral angles) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ = 375.15 for C₁₇H₂₁N₃O₂S) .

How can in vitro toxicity be assessed for this compound?

Basic Research Question

  • Hepatotoxicity : HepG2 cell assays with ALT/AST release quantification .
  • hERG inhibition : Patch-clamp electrophysiology or fluorescence-based binding assays (IC₅₀ < 10 µM indicates cardiac risk) .
  • CYP inhibition : Luminescent assays for CYP3A4/2D6 isoforms .

What strategies improve its pharmacokinetic profile?

Advanced Research Question

  • Prodrug design : Esterify the sulfonyl group to enhance oral bioavailability .
  • Nanoparticle encapsulation : Use PLGA or liposomes to prolong half-life in plasma .
  • Metabolic blocking : Introduce deuterium at labile positions (e.g., benzylic CH₂) to slow oxidative degradation .

How can in silico modeling predict its interaction with biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Glide to model binding poses in kinase ATP pockets (e.g., Aurora A) .
  • MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrazole N1) .

How do researchers address discrepancies in reported synthetic yields?

Advanced Research Question

  • Reaction reproducibility : Validate air/moisture sensitivity via Schlenk line techniques .
  • Byproduct analysis : LC-MS/MS to detect sulfonic acid derivatives from over-sulfonylation .
  • Scale-up challenges : Use flow chemistry for exothermic reactions (e.g., sulfonylation) to maintain yield consistency .

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